molecular formula C18H22N2O2 B116180 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine CAS No. 142353-49-9

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

Cat. No. B116180
CAS RN: 142353-49-9
M. Wt: 298.4 g/mol
InChI Key: MWCMKTVYZSKEDS-UHFFFAOYSA-N
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Description

“1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

Piperidones, which are precursors to the piperazine ring, are of particular interest due to their unique biochemical properties . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

The molecular structure of “1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine” is characterized by a six-membered ring containing two nitrogen atoms . The 4-CH3 and 4-CF3 benzyloxy derivatives having 3-nitro-4-phenethyl amino moiety as the P4 hydrophobic binding group, exhibited significant biological activity .


Chemical Reactions Analysis

Piperazine compounds, including “1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine”, can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .

Scientific Research Applications

  • 5-HT1A Serotonin Antagonist Studies :

    • Analogues of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine have been studied for their selectivity and affinity as 5-HT1A serotonin antagonists, with some showing potential for improved selectivity over alpha 1-adrenergic receptors (Raghupathi et al., 1991).
    • Another study synthesized variants with a terminal benzotriazole fragment, finding that these compounds, including 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, show both 5-HT1A and 5-HT2 receptor affinity (Mokrosz et al., 1994).
  • Anti-Cancer Activity :

    • A study on heterocyclic compounds related to 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine evaluated their anti-bone cancer activities and potential antiviral activity through molecular docking investigations (Lv et al., 2019).
  • Central Nervous System (CNS) Applications :

    • The development of fluorescent ligands for human 5-HT1A receptors using derivatives of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine has been researched. These compounds showed high receptor affinity and fluorescence properties, suggesting potential use in visualizing receptors in cells (Lacivita et al., 2009).
  • Development of Mannich Bases :

    • Research on Mannich bases using derivatives of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine showed potential for cytotoxic/anticancer activity and enzyme inhibition, suggesting these compounds as leads for further pharmaceutical research (Gul et al., 2019).
  • Tocolytic Activity :

    • A study on 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide, a related compound, demonstrated significant inhibition of uterine smooth muscle contractions, indicating potential tocolytic (labor suppressing) activity (Lucky & Omonkhelin, 2009).

Mechanism of Action

While the specific mechanism of action for “1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine” is not mentioned in the search results, piperazine compounds in general mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, suggesting potential for future research and development .

properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCMKTVYZSKEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650636
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

CAS RN

142353-49-9
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl piperazine-1-carboxylate (0.635 g, 3.41 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.094 g, 0.10 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.085 g, 0.14 mmol) and Sodium tert-butoxide (0.459 g, 4.78 mmol) was added a solution of 1-(benzyloxy)-4-bromo-2-methoxybenzene (1 g, 3.41 mmol) in Toluene (25 mL). The resulting solution was stirred at reflux for18 hours. The reaction was allowed to cool to room temperature and diluted with dcm (50 ml). This was washed with water (2 x 50 ml), dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The crude product was dissolved in hydrochloric acid solution in methanol (4N, 20 ml) and stirred at room temprature overnight. The solvent was removed under reduced pressure.The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-(4-(benzyloxy)-3-methoxyphenyl)piperazine (0.614 g, 60.3 %) as a yellow gum.
Quantity
0.00478 mol
Type
reagent
Reaction Step One
Quantity
0.025 L
Type
solvent
Reaction Step Two
Quantity
0.00341 mol
Type
reactant
Reaction Step Three

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